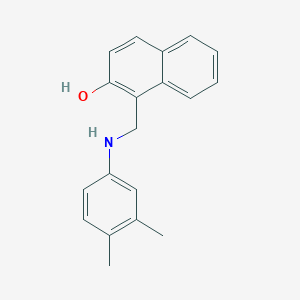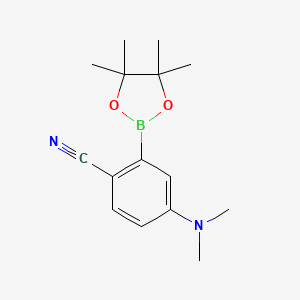
Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Métodos De Preparación
The synthesis of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide typically involves the reaction of quinoline derivatives with cyclohexanecarboxylic acid derivatives. One common method involves the condensation of 3-quinolinecarboxylic acid with 1-methylcyclohexanamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Análisis De Reacciones Químicas
1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring can be substituted with various nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and receptors, leading to the inhibition of key pathways involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide can be compared with other quinoline derivatives such as:
Quinoline: A basic structure with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
The uniqueness of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
474779-91-4 |
|---|---|
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
1-methyl-N-quinolin-3-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H20N2O/c1-17(9-5-2-6-10-17)16(20)19-14-11-13-7-3-4-8-15(13)18-12-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,19,20) |
Clave InChI |
QEGMBWCIJOCBHF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)
![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)

![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)




![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)

![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)


![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)
